molecular formula C12H22N2O3 B2630654 N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide CAS No. 1396850-54-6

N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide

カタログ番号 B2630654
CAS番号: 1396850-54-6
分子量: 242.319
InChIキー: DQHACLNADOUOLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It is currently being studied for its potential as an anti-cancer agent, particularly in the treatment of solid tumors.

作用機序

N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This leads to a decrease in ribosome biogenesis and protein synthesis, which in turn leads to the selective killing of cancer cells that are dependent on high levels of ribosomal RNA synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of ribosomal RNA synthesis, induction of DNA damage response, and activation of p53-mediated cell death pathways. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.

実験室実験の利点と制限

One advantage of N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide is its specificity for cancer cells that are dependent on ribosomal RNA synthesis, which makes it a potentially effective anti-cancer agent with minimal toxicity to normal cells. However, one limitation is that it may not be effective against all types of cancer, as some tumors may not be dependent on high levels of ribosomal RNA synthesis.

将来の方向性

There are several potential future directions for research on N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide, including:
1. Combination therapy: this compound may be more effective when used in combination with other anti-cancer agents, such as chemotherapy or immunotherapy.
2. Biomarker identification: Identifying biomarkers that predict response to this compound could help to identify patients who are most likely to benefit from treatment.
3. Mechanism of resistance: Understanding the mechanisms of resistance to this compound could help to develop strategies to overcome resistance and improve treatment outcomes.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in humans, and to determine the optimal dosing and treatment schedule.
In conclusion, this compound is a promising anti-cancer agent that selectively targets cancer cells dependent on ribosomal RNA synthesis. Further research is needed to fully understand its mechanism of action, identify biomarkers of response, and evaluate its safety and efficacy in clinical trials.

合成法

The synthesis of N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide involves several steps, including the reaction of cyclopropylamine with 3-hydroxy-4,4-dimethylpentanone to form an intermediate, which is then reacted with oxalyl chloride to form the final product. The synthesis has been optimized to improve yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.

科学的研究の応用

N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide has been shown to selectively target cancer cells that are dependent on ribosomal RNA synthesis, which is a hallmark of many types of cancer. It has been studied in various preclinical models, including cell lines and animal models, and has shown promising results in inhibiting tumor growth and inducing cancer cell death.

特性

IUPAC Name

N'-cyclopropyl-N-(3-hydroxy-4,4-dimethylpentyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)9(15)6-7-13-10(16)11(17)14-8-4-5-8/h8-9,15H,4-7H2,1-3H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHACLNADOUOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C(=O)NC1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。